7-Position vs. 5-Position Isomer Regiochemistry
Benzo[d]isothiazol-7-ylboronic acid differs fundamentally from the 5‑position isomer (CAS 2086293-74-3) in the spatial arrangement of the boronic acid group, which alters steric accessibility and electronic influence on the adjacent sulfur‑nitrogen bond . The 7‑position places the boron adjacent to the ring‑junction carbon, potentially affecting both the stability of the boronate intermediate and the regioselectivity of subsequent functionalization. While direct head-to-head coupling yield comparisons are not publicly available, the distinct CAS registry numbers (2246672-25-1 vs. 2086293-74-3) and SMILES strings confirm they are different chemical entities with non‑interchangeable reactivity profiles .
| Evidence Dimension | Regiochemistry / Structural Isomerism |
|---|---|
| Target Compound Data | Benzo[d]isothiazol-7-ylboronic acid; CAS 2246672-25-1; SMILES S1N=CC2=C1C(=CC=C2)B(O)O |
| Comparator Or Baseline | Benzo[d]isothiazol-5-ylboronic acid; CAS 2086293-74-3; SMILES OB(O)c1ccc2sncc2c1 |
| Quantified Difference | Different CAS numbers, distinct SMILES strings, and non‑equivalent 3D geometries |
| Conditions | Comparison of publicly accessible chemical registry data |
Why This Matters
Procurement of the correct regioisomer is essential for synthetic reproducibility; substitution of the 5‑isomer for the 7‑isomer can lead to different coupling outcomes or complete failure.
